molecular formula C28H26FN3O2S B2363409 3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 689227-95-0

3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2363409
CAS No.: 689227-95-0
M. Wt: 487.59
InChI Key: KOGBHMNFJHIZHV-UHFFFAOYSA-N
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Description

3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Scientific Research Applications

3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include investigating its physical and chemical properties, studying its reactivity, and testing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives.

    Introduction of the piperidine ring: This step involves the nucleophilic substitution of a halogenated quinazolinone with piperidine.

    Attachment of the sulfanyl group: This is done by reacting the intermediate with a thiol derivative.

    Addition of the benzyl and fluorophenyl groups: These groups are introduced through alkylation and acylation reactions, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: A wide range of substituted derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound’s sulfanyl and quinazolinone groups are believed to play a key role in its biological activity by interacting with enzymes and receptors involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one
  • 3-Benzyl-2-oxo-6-piperidin-1-ylquinazolin-4-one

Uniqueness

3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O2S/c29-22-11-9-21(10-12-22)26(33)19-35-28-30-25-14-13-23(31-15-5-2-6-16-31)17-24(25)27(34)32(28)18-20-7-3-1-4-8-20/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGBHMNFJHIZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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